Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene
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Overview
Description
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene is a coordination compound where nickel is coordinated with 2-propan-2-ylcyclopenta-1,3-diene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene typically involves the reaction of nickel salts with 2-propan-2-ylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of nickel(II) chloride and 2-propan-2-ylcyclopenta-1,3-diene in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(0) or nickel(I) species.
Substitution: Ligand substitution reactions can occur, where the 2-propan-2-ylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction can produce nickel(0) complexes. Substitution reactions can result in a variety of nickel complexes with different ligands .
Scientific Research Applications
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene has several scientific research applications:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene exerts its effects involves the coordination of the nickel center with the 2-propan-2-ylcyclopenta-1,3-diene ligand. This coordination can facilitate various catalytic processes by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Nickel(2+);cyclopenta-1,3-diene: Similar structure but without the 2-propan-2-yl group, leading to different reactivity and applications.
Nickel(2+);1,3-butadiene: Another nickel-diene complex with distinct properties and uses in catalysis.
Uniqueness
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene is unique due to the presence of the 2-propan-2-yl group, which can influence the electronic and steric properties of the compound. This can result in different reactivity and selectivity in catalytic processes compared to other nickel-diene complexes .
Properties
Molecular Formula |
C16H22Ni |
---|---|
Molecular Weight |
273.04 g/mol |
IUPAC Name |
nickel(2+);2-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.Ni/c2*1-7(2)8-5-3-4-6-8;/h2*3,5,7H,4H2,1-2H3;/q2*-1;+2 |
InChI Key |
XFEZBUDLHZHIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Ni+2] |
Origin of Product |
United States |
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